methyl3-fluoro-4-formylpyridine-2-carboxylate methyl3-fluoro-4-formylpyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2248374-85-6
VCID: VC5376173
InChI: InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)5(4-11)2-3-10-7/h2-4H,1H3
SMILES: COC(=O)C1=NC=CC(=C1F)C=O
Molecular Formula: C8H6FNO3
Molecular Weight: 183.138

methyl3-fluoro-4-formylpyridine-2-carboxylate

CAS No.: 2248374-85-6

Cat. No.: VC5376173

Molecular Formula: C8H6FNO3

Molecular Weight: 183.138

* For research use only. Not for human or veterinary use.

methyl3-fluoro-4-formylpyridine-2-carboxylate - 2248374-85-6

Specification

CAS No. 2248374-85-6
Molecular Formula C8H6FNO3
Molecular Weight 183.138
IUPAC Name methyl 3-fluoro-4-formylpyridine-2-carboxylate
Standard InChI InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)5(4-11)2-3-10-7/h2-4H,1H3
Standard InChI Key QVSHRLIJMMVLDB-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=CC(=C1F)C=O

Introduction

Chemical Identity and Structural Properties

Methyl 3-fluoro-4-formylpyridine-2-carboxylate belongs to the class of fluorinated heteroaromatic compounds. Its molecular formula is C8H6FNO3\text{C}_8\text{H}_6\text{FNO}_3, with a molecular weight of 183.14 g/mol . The SMILES notation COC(=O)c1nccc(c1F)C=O\text{COC(=O)c1nccc(c1F)C=O} delineates its structure: a pyridine ring substituted with a fluorine atom at position 3, a formyl group at position 4, and a methyl carboxylate ester at position 2 .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2248374-85-6
Molecular FormulaC8H6FNO3\text{C}_8\text{H}_6\text{FNO}_3
Molecular Weight183.14 g/mol
SMILESCOC(=O)c1nccc(c1F)C=O

The fluorine atom’s electronegativity and the electron-withdrawing carboxylate ester and formyl groups render the pyridine ring highly electron-deficient. This electronic configuration influences reactivity, particularly in nucleophilic substitution and cross-coupling reactions .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of methyl 3-fluoro-4-formylpyridine-2-carboxylate is documented, analogous pathways for fluoropyridine derivatives suggest plausible strategies:

  • Nitration and Fluorination: Methyl 4-pyridinecarboxylate could undergo nitration at position 3, followed by nucleophilic aromatic substitution (SNAr) with fluoride ions. This approach mirrors the synthesis of methyl 3-fluoropyridine-4-carboxylate from methyl 3-nitropyridine-4-carboxylate using CsF in DMSO .

  • Formylation: Introduction of the formyl group at position 4 might employ Vilsmeier-Haack formylation, a method commonly used for aromatic formylation.

Reactivity Profile

  • Nucleophilic Substitution: The fluorine atom at position 3 is susceptible to displacement by strong nucleophiles (e.g., amines, thiols), as seen in related fluoropyridines .

  • Cross-Coupling: The formyl group at position 4 offers a site for condensation reactions (e.g., formation of hydrazones or Schiff bases) or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura).

  • Ester Hydrolysis: The methyl carboxylate can be hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound are unavailable, insights can be drawn from analogs:

  • 1H^1\text{H}-NMR: Expected signals include a singlet for the methyl ester (δ3.9\delta \approx 3.9), a doublet for the fluorine-coupled aromatic proton (δ8.6\delta \approx 8.6), and a formyl proton (δ10.0\delta \approx 10.0) .

  • 13C^{13}\text{C}-NMR: The carbonyl carbons (ester and formyl) would resonate at δ165\delta \approx 165 and δ190\delta \approx 190, respectively. The 1JCF^1J_{CF} coupling constant for the fluorine-bearing carbon is typically 268Hz\approx 268 \, \text{Hz} .

  • 19F^{19}\text{F}-NMR: A singlet near δ110\delta -110 is anticipated, consistent with meta-fluorine substituents in pyridines .

Mass Spectrometry (MS)

Electron ionization (EI-MS) would likely show a molecular ion peak at m/z=183m/z = 183, with fragments corresponding to loss of CO (28-28), CH3_3OH (32-32), and the formyl group (28-28) .

Applications and Derivatives

Pharmaceutical Intermediates

Fluoropyridines are pivotal in drug discovery due to their metabolic stability and bioavailability. The formyl and ester groups in this compound make it a versatile precursor for:

  • Anticancer Agents: Analogous fluoropyridines are used in kinase inhibitors .

  • Antibiotics: The formyl group can be converted into hydrazide derivatives with antimicrobial activity.

Material Science

Electron-deficient pyridines serve as ligands in catalysis. For example, palladium complexes of fluoropyridines catalyze C–H activation reactions .

Future Directions

Further research should focus on:

  • Optimizing synthetic routes to improve yields.

  • Exploring catalytic applications in asymmetric synthesis.

  • Evaluating biological activity in drug discovery pipelines.

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